Fmoc-lys(biotin-peg4)-oh CAS number 1334172-64-3
Fmoc-lys(biotin-peg4)-oh CAS number 1334172-64-3
An In-depth Technical Guide to Fmoc-Lys(Biotin-PEG4)-OH: A Keystone Reagent in Peptide Synthesis and Targeted Therapeutics
Executive Summary
Fmoc-Lys(Biotin-PEG4)-OH (CAS No. 1334172-64-3) is a sophisticated amino acid derivative engineered for advanced applications in chemical biology, drug discovery, and diagnostics. It provides a strategic solution for the site-specific incorporation of a biotin label into synthetic peptides and other biomolecules. This guide deconstructs the molecule's architecture, elucidates the functional advantages of each of its components, and provides detailed, field-proven protocols for its application. By integrating a fluorenylmethyloxycarbonyl (Fmoc) protecting group for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, a flexible tetra-polyethylene glycol (PEG4) spacer, and the high-affinity biotin handle, this reagent offers unparalleled control over the design of complex bioconjugates. Its utility extends from fundamental affinity capture experiments to the sophisticated construction of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), making it an indispensable tool for researchers at the forefront of biomedical science.
The Anatomy of a Multifunctional Tool
The power of Fmoc-Lys(Biotin-PEG4)-OH lies in its modular design, where each component serves a distinct and critical purpose. Understanding this architecture is fundamental to leveraging its full potential.
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The Fmoc Group (Gateway to SPPS): The Fmoc group protects the α-amino group of lysine. Its key feature is its lability under mild basic conditions (e.g., piperidine), which is the cornerstone of Fmoc-based SPPS.[1][2] This allows for the sequential addition of amino acids to a growing peptide chain without affecting the side-chain modification.
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The Lysine Backbone (Positional Anchor): By using a lysine scaffold, the biotin-PEG moiety is attached to the ε-amino side chain, leaving the α-amino and carboxylic acid groups free to participate in peptide bond formation. This design permits the researcher to insert the biotin tag at virtually any desired position within a peptide sequence.[3][4]
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The PEG4 Spacer (Solubility and Accessibility Enhancer): The discrete four-unit polyethylene glycol linker is a critical innovation. Biotin itself is poorly soluble in aqueous buffers.[3] The hydrophilic PEG4 chain imparts water solubility to the entire conjugate, reducing the risk of aggregation and precipitation that can plague hydrophobic peptides.[3][5] Furthermore, the flexible 16-atom (19.1 Å) spacer arm extends the biotin tag away from the peptide backbone, enhancing its accessibility for efficient binding to the deep biotin-binding pocket of streptavidin or avidin.[1][3][4] This spacer can also increase the hydrodynamic volume of the peptide, which may improve its serum half-life.[3]
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The Biotin Moiety (High-Affinity Handle): Biotin (Vitamin H) forms one of the strongest known non-covalent interactions in nature with streptavidin and avidin (K_d ≈ 10⁻¹⁴ M).[5] This extraordinarily stable interaction is the basis for numerous applications, including affinity purification, immobilization, and highly sensitive detection assays.[1][6]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1334172-64-3 | [3][4][7] |
| Molecular Formula | C₄₂H₅₉N₅O₁₁S | [1][2][3] |
| Molecular Weight | ~842.01 g/mol | [3][4][8] |
| Purity | Typically >98% | [3][7] |
| Appearance | Solid powder | [2] |
| Solubility | Methylene chloride, DMAC, DMSO | [3][4] |
| Storage Conditions | -20°C, under inert atmosphere, protected from moisture | [1][3][7] |
Core Applications & Mechanistic Rationale
The unique structure of Fmoc-Lys(Biotin-PEG4)-OH makes it a versatile reagent for a wide range of scientific applications, from basic research to the development of novel therapeutics.
Site-Specific Biotinylation via Solid-Phase Peptide Synthesis (SPPS)
The primary application is the synthesis of peptides with a biotin tag at a predetermined position. This "bottom-up" approach during SPPS is vastly superior to post-synthetic (solution-phase) biotinylation of a completed peptide.
Causality: Post-synthetic biotinylation using reagents like NHS-Biotin targets primary amines, meaning it will react non-specifically with the N-terminus and the side chains of any lysine residues present in the peptide.[5] This leads to a heterogeneous mixture of products that is difficult to purify and characterize. By using Fmoc-Lys(Biotin-PEG4)-OH as a building block in SPPS, biotin is incorporated with 100% positional certainty, yielding a single, well-defined product.
Applications in Affinity-Based Sciences
Biotinylated peptides are workhorses in molecular biology.
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Affinity Capture / Pull-Down Assays: A biotinylated peptide can be immobilized on streptavidin-coated beads to serve as "bait" for capturing interacting proteins from cell lysates or other complex biological samples.[1] This is a fundamental technique for identifying drug targets, validating protein-protein interactions, and mapping cellular pathways.
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Surface Immobilization: The biotin tag allows for the stable and oriented immobilization of peptides onto streptavidin-coated surfaces for use in biosensors (e.g., Surface Plasmon Resonance, SPR) or microplate-based assays like ELISAs.[1]
Advanced Applications in Targeted Therapeutics
The field of targeted therapeutics increasingly relies on bifunctional molecules that can bridge a target protein with a cellular mechanism. Fmoc-Lys(Biotin-PEG4)-OH is an ideal starting scaffold for building such constructs.
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PROTACs and Molecular Degraders: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[9][10] The lysine scaffold of this reagent is perfectly suited for PROTAC synthesis.[11] The carboxylic acid can be coupled to one ligand (e.g., for the E3 ligase), and after SPPS is complete, the N-terminal Fmoc group can be removed to expose an amine for coupling to a second ligand (for the target protein). The biotin-PEG4 side chain can then be used as a versatile handle for purification or as a point of attachment for additional functionalities.
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Antibody-Drug Conjugates (ADCs): In pre-targeted ADC strategies, a biotinylated antibody is first administered, followed by a streptavidin-linked cytotoxic drug. The high-affinity biotin-streptavidin interaction concentrates the drug at the tumor site. This reagent can be used to synthesize the specific biotinylated peptides or linkers required for such approaches.[3][12]
Field-Proven Methodologies & Protocols
The following protocols represent a self-validating system for the successful application of Fmoc-Lys(Biotin-PEG4)-OH.
Protocol: Incorporation into a Peptide via Automated SPPS
This protocol details the standard procedure for coupling Fmoc-Lys(Biotin-PEG4)-OH using an automated peptide synthesizer.
Materials:
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Fmoc-Rink Amide resin (or other suitable solid support)
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Fmoc-Lys(Biotin-PEG4)-OH
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Other required Fmoc-protected amino acids
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Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Activator: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
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Anhydrous, amine-free DMF
-
Dichloromethane (DCM)
Methodology:
-
Resin Preparation: Place the desired amount of resin in the synthesizer's reaction vessel. Swell the resin in DMF for at least 1 hour.[13]
-
Initial Deprotection: Perform an initial Fmoc deprotection on the pre-loaded resin by treating with Deprotection Solution for 5-10 minutes, repeated once.
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine.
-
Standard Amino Acid Coupling: For standard amino acids, perform the coupling step according to the synthesizer's pre-programmed cycles (typically using a 4-5 fold molar excess of amino acid, HCTU, and DIPEA over the resin substitution).
-
Fmoc-Lys(Biotin-PEG4)-OH Coupling:
-
Prepare a solution of Fmoc-Lys(Biotin-PEG4)-OH (1.5 to 2-fold molar excess) and HCTU (equivalent to the amino acid) in DMF.
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Scientist's Insight: A slightly lower excess is often sufficient for this pre-activated amino acid, conserving valuable material. Due to its cost and bulk, ensuring complete dissolution before delivery to the reaction vessel is critical. If solubility is an issue, a small amount of DMSO can be added, or N-Methyl-2-pyrrolidone (NMP) can be used as the solvent.[14]
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Add DIPEA (2 equivalents relative to the amino acid) to the solution immediately before it is added to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The extended time ensures efficient coupling of this sterically hindered amino acid.
-
-
Confirmation of Coupling: Perform a qualitative Kaiser test. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (beads turn blue), recouple using fresh reagents.
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles).
-
Cycle Repetition: Repeat steps 2-7 for all subsequent amino acids in the peptide sequence.
-
Final Wash: After the final coupling, wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
Protocol: Peptide Cleavage, Precipitation, and Purification
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE).
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
RP-HPLC system with a C18 column
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LC-MS system
Methodology:
-
Cleavage: Place the dry peptide-resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).[11]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to protect side chains from reactive species generated during cleavage.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the TFA solution dropwise to a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[11]
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Pelleting: Store the tube at -20°C for at least 30 minutes to maximize precipitation. Centrifuge at ~3000 x g for 10 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the pellet twice with cold ether, centrifuging each time, to remove residual scavengers and organic impurities.
-
Drying: After the final wash, lightly cover the tube and allow the peptide pellet to air-dry in the fume hood until no ether odor remains.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase HPLC.
-
Characterization & QC: Collect the fractions corresponding to the major peak. Confirm the identity and purity of the biotinylated peptide using LC-MS to verify the correct molecular weight and HPLC to assess purity (>95% is typical for research use).[11]
-
Lyophilization: Freeze and lyophilize the pure fractions to obtain a stable, fluffy white powder.
Handling, Storage, and Data Interpretation
Handling and Storage:
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Fmoc-Lys(Biotin-PEG4)-OH is hygroscopic.[3] Exposure to moisture can compromise its reactivity.
-
Best Practice: Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] Store tightly sealed in a desiccator at -20°C.
-
When preparing stock solutions for manual coupling, use anhydrous solvents (e.g., dry DMF or DMSO).[5] Unused stock solutions in dry DMSO may be stored at -20°C for short periods.[5]
Data Interpretation:
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LC-MS Analysis: The primary goal is to confirm the successful incorporation of the biotinylated lysine. The observed mass in the deconvoluted mass spectrum should match the calculated average or monoisotopic mass of the final peptide. The mass of the Fmoc-Lys(Biotin-PEG4)-OH residue (after incorporation into the peptide chain, i.e., loss of H₂O) is 823.0 g/mol .
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HPLC Analysis: A successful synthesis and purification should result in a single major peak in the HPLC chromatogram, indicating a high degree of purity. The retention time will be influenced by the overall peptide sequence but is often longer for biotinylated peptides compared to their non-biotinylated counterparts due to the hydrophobicity of the biotin moiety.
Conclusion
Fmoc-Lys(Biotin-PEG4)-OH is more than a simple amino acid; it is a precision-engineered tool that bridges the gap between synthetic chemistry and applied biology. Its logical design provides researchers with unparalleled control for creating well-defined, functionalized peptides and bioconjugates. By enabling site-specific biotinylation, it enhances the reliability and reproducibility of affinity-based assays. Moreover, its role as a foundational scaffold in the synthesis of next-generation therapeutics like PROTACs underscores its significance and positions it as a keystone reagent for innovation in drug development and beyond.
References
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AxisPharm. (n.d.). Fmoc-Lys(biotin-PEG4)-OH, CAS 1334172-64-3. Retrieved from [Link][1]
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DC Chemicals. (n.d.). Fmoc-Lys (biotin-PEG4)-OH | CAS 1334172-64-3. Retrieved from [Link][12]
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Peptides International. (n.d.). Fmoc-Lys(Biotin)-OH [146987-10-2]. Retrieved from [Link][14]
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Belyntic. (n.d.). Fmoc-Lys(biotin-PEG4)-OH. Retrieved from [Link]
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Hennig, H., et al. (2014). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link][9]
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BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link][10]
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Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link][13]
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